Fetidine

Description

Structure

3D Structure

Properties

CAS No. |

7072-86-8 |

|---|---|

Molecular Formula |

C40H46N2O8 |

Molecular Weight |

682.8 g/mol |

IUPAC Name |

(6aS)-9-[6-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2,3-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |

InChI |

InChI=1S/C40H46N2O8/c1-41-13-11-22-17-31(45-4)32(46-5)20-26(22)28(41)15-24-9-10-30(44-3)40(49-8)39(24)50-34-19-25-16-29-36-23(12-14-42(29)2)18-35(48-7)38(43)37(36)27(25)21-33(34)47-6/h9-10,17-21,28-29,43H,11-16H2,1-8H3/t28-,29-/m0/s1 |

InChI Key |

IBHSRCBKJMEBQB-VMPREFPWSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=C(C=CC(=C5OC)OC)CC6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC5=C(C=CC(=C5OC)OC)C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=C(C=CC(=C5OC)OC)CC6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Fetidine: A Technical Overview of a Bisbenzylisoquinoline Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fetidine is a naturally occurring bisbenzylisoquinoline alkaloid.[1] This class of compounds is known for a wide range of pharmacological activities, making them a subject of interest in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of the chemical structure of this compound and explores the broader biological activities, mechanisms of action, and synthesis of bisbenzylisoquinoline alkaloids as a representative framework due to the limited specific data on this compound itself.

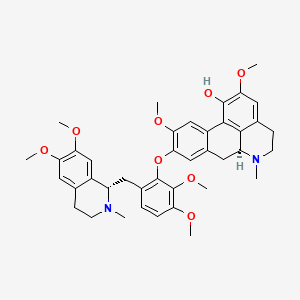

Chemical Structure of this compound

This compound is a complex molecule with the chemical formula C₄₀H₄₆N₂O₈.[1] Its structure features two benzylisoquinoline moieties linked together, which is characteristic of this alkaloid subclass.

Systematic IUPAC Name: (6aS)-9-[6-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2,3-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol[1]

CAS Number: 7072-86-8[1]

| Identifier | Value |

| Molecular Formula | C₄₀H₄₆N₂O₈ |

| IUPAC Name | (6aS)-9-[6-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2,3-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |

| CAS Number | 7072-86-8 |

| PubChem CID | 442233 |

Biological Activities and Mechanism of Action of Bisbenzylisoquinoline Alkaloids

Anti-inflammatory Activity

Many bisbenzylisoquinoline alkaloids have demonstrated potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades. For instance, alkaloids such as tetrandrine, liensinine, neferine, and isoliensinine have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This suppression is often achieved by inhibiting the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Neuroprotective Effects

Several bisbenzylisoquinoline alkaloids have been investigated for their neuroprotective potential. Their mechanisms in this context are multifaceted and include the inhibition of neuroinflammation, reduction of oxidative stress, and modulation of neurotransmitter systems. For example, some alkaloids have been shown to protect neuronal cells from damage by inhibiting microglial activation and subsequent release of inflammatory mediators. Neferine, a bisbenzylisoquinoline alkaloid, has been reported to inhibit glutamate release in cerebrocortical nerve terminals, a mechanism that could contribute to its neuroprotective effects.[2]

The following table summarizes the inhibitory activity of selected bisbenzylisoquinoline alkaloids on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common assay to assess anti-inflammatory potential.

| Compound | IC₅₀ for NO Inhibition (µM) |

| Liensinine | 5.02 |

| Isoliensinine | 4.36 |

| Neferine | 4.13 |

Data sourced from a study on the anti-inflammatory activity of alkaloids from Nelumbo nucifera.

Experimental Protocols: Representative Synthesis of a Bisbenzylisoquinoline Alkaloid

A specific, detailed synthesis protocol for this compound is not publicly available. However, a general approach for the synthesis of bisbenzylisoquinoline alkaloids can be exemplified by the synthesis of tetrandrine. A common strategy involves the Ullmann condensation reaction to form the diaryl ether linkages.

Example Protocol: Synthesis of rac-Tetrandrine

This protocol is a generalized representation based on synthetic strategies for bisbenzylisoquinoline alkaloids.

-

Preparation of the Benzylisoquinoline Monomers: The synthesis begins with the preparation of the two substituted benzylisoquinoline units. This is typically achieved through a multi-step sequence starting from commercially available materials, often involving a Bischler-Napieralski or a Pictet-Spengler reaction to construct the isoquinoline core.

-

Ullmann Condensation: The crucial step for dimerization is the Ullmann reaction, which forms the diaryl ether bonds. This involves the coupling of a phenolic benzylisoquinoline with a halogenated benzylisoquinoline in the presence of a copper catalyst and a base at elevated temperatures.

-

Purification: The resulting bisbenzylisoquinoline alkaloid is then purified using chromatographic techniques, such as column chromatography, to isolate the desired product from the reaction mixture.

-

Characterization: The structure of the synthesized compound is confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualization of a Key Signaling Pathway

The anti-inflammatory effects of many bisbenzylisoquinoline alkaloids are mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway and the inhibitory action of these alkaloids.

Caption: Inhibition of the NF-κB signaling pathway by bisbenzylisoquinoline alkaloids.

This guide provides a comprehensive overview of the chemical nature of this compound and the broader pharmacological context of bisbenzylisoquinoline alkaloids. Further research is required to elucidate the specific biological activities and mechanisms of this compound itself.

References

- 1. Pharmacological Potential and Mechanisms of Bisbenzylisoquinoline Alkaloids from Lotus Seed Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neferine, a bisbenzylisoquinoline alkaloid of Nelumbo nucifera, inhibits glutamate release in rat cerebrocortical nerve terminals through 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Natural Sources of Fetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fetidine, a bisbenzylisoquinoline alkaloid, has been identified from the plant species Thalictrum foetidum. This technical guide provides a comprehensive overview of the discovery, natural sources, and available physicochemical and pharmacological data of this compound. The document summarizes the known quantitative data in structured tables, outlines the general experimental approaches for its isolation, and presents a logical workflow for its discovery and initial characterization. This guide is intended to be a foundational resource for researchers interested in the further investigation and potential development of this compound and related compounds.

Introduction

This compound is a member of the large and structurally diverse class of bisbenzylisoquinoline alkaloids, which are known for their wide range of biological activities. The discovery of this compound is part of the broader effort to identify and characterize novel bioactive compounds from natural sources, particularly from the genus Thalictrum, which is a rich source of such alkaloids. This guide will delve into the specifics of this compound's discovery, its natural origins, and its reported hypotensive effects.

Discovery and Natural Sources

This compound was first discovered as a new alkaloid isolated from the plant Thalictrum foetidum[1]. This plant, belonging to the Ranunculaceae family, is a known producer of various isoquinoline alkaloids. In addition to Thalictrum foetidum, this compound has also been reported to be a constituent of this species in other phytochemical studies[2][3][4]. While Apis cerana (the Asiatic honeybee) has been mentioned as a potential source, the primary and well-documented natural origin of this compound is Thalictrum foetidum.

The discovery of this compound involved the systematic phytochemical investigation of Thalictrum foetidum. This process, common in natural product chemistry, is outlined in the workflow diagram below.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in the readily accessible literature. However, based on its chemical structure, some properties have been computed and are available through databases such as PubChem[5].

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Chemical Formula | C40H46N2O8 | PubChem[5] |

| Molecular Weight | 682.8 g/mol | PubChem[5] |

| IUPAC Name | (6aS)-9-[6-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2,3-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | PubChem[5] |

| InChI Key | IBHSRCBKJMEBQB-VMPREFPWSA-N | PubChem[5] |

| Canonical SMILES | CN1CCC2=CC(=C(C3=C2C@H1CC4=CC(=C(C=C43)OC)OC5=C(C=CC(=C5OC)OC)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC | PubChem[5] |

Note: Experimental data for properties such as melting point, optical rotation, and solubility are not available in the reviewed literature.

Experimental Protocols

General Alkaloid Extraction from Thalictrum Species

While a specific, detailed protocol for the isolation of this compound from Thalictrum foetidum could not be retrieved from the available literature, a general methodology for the extraction and isolation of alkaloids from Thalictrum species can be outlined. This protocol is based on common practices in natural product chemistry for the isolation of bisbenzylisoquinoline alkaloids.

Hypotensive Activity Screening

The hypotensive effects of this compound have been reported, indicating that it is better tolerated and has fewer side effects than rauwolfia alkaloids[6]. A general protocol for assessing the hypotensive activity of a compound in an animal model is described below.

Table 2: General Protocol for Hypotensive Activity Assessment

| Step | Procedure |

| 1. Animal Model | Normotensive or hypertensive animal models (e.g., rats, rabbits) are used. |

| 2. Anesthesia | Animals are anesthetized to allow for surgical procedures and to minimize distress. |

| 3. Cannulation | The carotid artery is cannulated for direct blood pressure measurement, and the jugular vein is cannulated for drug administration. |

| 4. Blood Pressure Monitoring | Arterial blood pressure is continuously monitored using a pressure transducer connected to a data acquisition system. |

| 5. Drug Administration | This compound, dissolved in a suitable vehicle, is administered intravenously at various doses. A vehicle control is also administered. |

| 6. Data Analysis | The change in mean arterial pressure (MAP) from the baseline is calculated for each dose. Dose-response curves are generated to determine the potency of the compound. |

Pharmacological Activity

This compound has been reported to exhibit a high hypotensive effect in experimental studies[1]. One study noted that it is better tolerated by patients and has fewer side effects compared to rauwolfia alkaloids, which are a class of antihypertensive drugs[6]. The hypotensive activity of this compound is consistent with the pharmacological properties of many other bisbenzylisoquinoline alkaloids isolated from various Thalictrum species[7].

At present, the specific signaling pathways through which this compound exerts its hypotensive effects have not been elucidated in the available literature. Further research is required to determine its mechanism of action, which could involve effects on adrenergic receptors, calcium channels, or other components of blood pressure regulation.

Conclusion

This compound is a bisbenzylisoquinoline alkaloid with documented hypotensive properties, naturally occurring in Thalictrum foetidum. While its discovery and primary biological activity have been reported, there is a notable lack of detailed, publicly available data regarding its specific isolation protocols, comprehensive physicochemical properties, and the molecular mechanisms underlying its pharmacological effects. This guide provides a summary of the existing knowledge and outlines the general experimental approaches that can be applied to further investigate this promising natural product. The information presented here serves as a valuable starting point for researchers in natural product chemistry and drug discovery who are interested in exploring the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. lib.zu.edu.pk [lib.zu.edu.pk]

- 3. sciencescholar.us [sciencescholar.us]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C40H46N2O8 | CID 442233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]

- 7. tandfonline.com [tandfonline.com]

The Putative Biosynthesis of Fetidine in Thalictrum foetidum: A Technical Guide for Researchers

An In-depth Exploration of the Putative Metabolic Pathway, Key Enzymatic Players, and Methodologies for Elucidation

Fetidine, a bisbenzylisoquinoline alkaloid (BIA) found in the medicinal plant Thalictrum foetidum, belongs to a large and structurally diverse class of plant secondary metabolites. While the complete biosynthetic pathway of this compound has not been empirically elucidated, a putative pathway can be constructed based on the well-established biosynthesis of related bisbenzylisoquinoline alkaloids. This technical guide provides a comprehensive overview of the proposed biosynthetic route to this compound, the key enzyme families likely involved, and detailed experimental protocols that can be adapted for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of pharmacologically active plant-derived compounds.

The General Biosynthetic Framework of Bisbenzylisoquinoline Alkaloids

The biosynthesis of BIAs originates from the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), yields (S)-norcoclaurine, the central precursor to all isoquinoline alkaloids.

Subsequent modifications of (S)-norcoclaurine, including O-methylation, N-methylation, and hydroxylation, lead to the formation of various monomeric benzylisoquinoline units. A critical branch-point intermediate in the biosynthesis of many BIAs is (S)-reticuline. Bisbenzylisoquinoline alkaloids are then formed through the oxidative coupling of two such monomeric units, a reaction often catalyzed by cytochrome P450 enzymes.

The Putative Biosynthetic Pathway of this compound

Based on its chemical structure, this compound is proposed to be formed from the oxidative coupling of two distinct monomeric benzylisoquinoline units: (S)-N-methylcoclaurine and a hydroxylated derivative, likely (S)-3'-hydroxy-N-methylcoclaurine .

The proposed pathway can be outlined as follows:

-

Formation of (S)-Norcoclaurine: The pathway initiates with the conversion of L-tyrosine to dopamine and 4-HPAA, which then condense to form (S)-norcoclaurine.

-

Synthesis of (S)-Coclaurine: (S)-norcoclaurine undergoes O-methylation at the 6-hydroxyl group, catalyzed by norcoclaurine 6-O-methyltransferase (6OMT), to yield (S)-coclaurine.

-

Formation of (S)-N-methylcoclaurine: The first monomeric precursor, (S)-N-methylcoclaurine, is produced by the N-methylation of (S)-coclaurine, a reaction catalyzed by coclaurine N-methyltransferase (CNMT).

-

Hydroxylation to form the Second Monomer: It is hypothesized that a portion of the (S)-N-methylcoclaurine pool is hydroxylated at the 3'-position by a cytochrome P450 monooxygenase to yield (S)-3'-hydroxy-N-methylcoclaurine, the second monomeric precursor.

-

Oxidative Coupling: The final and key step in this compound biosynthesis is the intermolecular C-O oxidative coupling of (S)-N-methylcoclaurine and (S)-3'-hydroxy-N-methylcoclaurine. This reaction forms the diaryl ether bridge that characterizes this compound and is likely catalyzed by a specific cytochrome P450 enzyme belonging to the CYP80 family, which is known to be involved in the biosynthesis of other bisbenzylisoquinoline alkaloids.

The following diagram illustrates the putative biosynthetic pathway of this compound.

Caption: Putative biosynthetic pathway of this compound from L-tyrosine.

Key Enzymes in the Putative Pathway

The biosynthesis of this compound is a multi-enzyme process. While the specific enzymes from Thalictrum foetidum have not been characterized, their probable functions can be inferred from homologous pathways.

| Enzyme | Abbreviation | Putative Function in this compound Biosynthesis |

| Norcoclaurine synthase | NCS | Catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. |

| Norcoclaurine 6-O-methyltransferase | 6OMT | Catalyzes the O-methylation of the 6-hydroxyl group of (S)-norcoclaurine to yield (S)-coclaurine. |

| Coclaurine N-methyltransferase | CNMT | Catalyzes the N-methylation of (S)-coclaurine to form (S)-N-methylcoclaurine. |

| Cytochrome P450 Hydroxylase | CYP450 | Putatively catalyzes the hydroxylation of (S)-N-methylcoclaurine to form (S)-3'-hydroxy-N-methylcoclaurine. |

| Cytochrome P450 (CYP80 family) | CYP80 | Catalyzes the intermolecular C-O oxidative coupling of the two monomeric units to form this compound.[1] |

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway of this compound, a combination of tracer studies, enzyme assays, and molecular biology techniques are required. The following are detailed, adaptable protocols for key experiments.

Alkaloid Extraction from Thalictrum foetidum

This protocol is a general method for the extraction of total alkaloids from Thalictrum species and can be optimized for this compound.

Materials:

-

Dried and powdered plant material of Thalictrum foetidum

-

Methanol

-

10% Acetic acid in water

-

Ammonium hydroxide

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Macerate 100 g of the dried, powdered plant material in 500 mL of methanol for 24 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Acidify the residue with 100 mL of 10% acetic acid.

-

Wash the acidic solution with 3 x 50 mL of dichloromethane to remove neutral and acidic compounds.

-

Make the aqueous layer alkaline (pH 9-10) with ammonium hydroxide.

-

Extract the liberated alkaloids with 3 x 50 mL of dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the crude alkaloid extract.

-

The crude extract can then be subjected to chromatographic techniques (e.g., column chromatography, HPLC) for the isolation and purification of this compound.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the incorporation of precursors into the final product, thereby confirming the intermediates of a biosynthetic pathway.[2]

Materials:

-

Thalictrum foetidum plantlets or cell suspension cultures.

-

Labeled precursors (e.g., [¹³C]-L-tyrosine, [¹³C]-dopamine, [¹³C]-(S)-norcoclaurine).

-

Growth medium for the plant material.

-

Liquid chromatography-mass spectrometry (LC-MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.

Procedure:

-

Precursor Feeding: Administer the isotopically labeled precursor to the Thalictrum foetidum plantlets or cell cultures. The concentration and duration of feeding will need to be optimized. A typical starting point is a final concentration of 0.1-1 mM for 24-72 hours.

-

Harvesting and Extraction: After the feeding period, harvest the plant material and perform an alkaloid extraction as described in section 4.1.

-

Analysis: Analyze the purified this compound using LC-MS to detect the mass shift corresponding to the incorporation of the labeled precursor. For more detailed structural information on the position of the label, NMR spectroscopy (e.g., ¹³C-NMR) is required.

-

Interpretation: The pattern of label incorporation will provide evidence for the intermediates in the biosynthetic pathway.

Cytochrome P450 Enzyme Assays

These assays are designed to demonstrate the catalytic activity of the putative cytochrome P450 enzymes involved in the hydroxylation and oxidative coupling steps.

Materials:

-

Microsomal fraction isolated from Thalictrum foetidum.

-

Putative substrates: (S)-N-methylcoclaurine and (S)-3'-hydroxy-N-methylcoclaurine.

-

NADPH

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

HPLC for product analysis

Procedure:

-

Microsome Isolation: Homogenize fresh Thalictrum foetidum tissue in an extraction buffer and isolate the microsomal fraction by differential centrifugation.

-

Enzyme Reaction: Set up the reaction mixture containing the microsomal protein (e.g., 100 µg), the substrate (e.g., 100 µM), and NADPH (e.g., 1 mM) in the reaction buffer.

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).

-

Reaction Quenching and Extraction: Stop the reaction by adding a solvent like ethyl acetate and extract the products.

-

Product Analysis: Analyze the extracted products by HPLC, comparing the retention times with authentic standards of the expected products (hydroxylated monomer and this compound). The identity of the products should be confirmed by LC-MS.

The following diagram illustrates a general workflow for investigating the biosynthetic pathway of this compound.

Caption: General experimental workflow for elucidating the biosynthetic pathway of this compound.

Quantitative Data

Specific quantitative data on the biosynthesis of this compound, such as enzyme kinetic parameters or precursor incorporation rates, are not currently available in the scientific literature. However, studies on the total alkaloid content of related Thalictrum species can provide a general reference for the expected yield of alkaloids.

| Plant Species | Plant Part | Extraction Method | Total Alkaloid Yield (%) |

| Thalictrum delavayi | Whole plant | Ultrasound-assisted extraction with HCl | 2.46 |

| Thalictrum foliolosum | - | - | - |

Note: Data for Thalictrum foliolosum was mentioned but not quantified in the provided search results.

Conclusion and Future Directions

The biosynthesis of this compound in Thalictrum foetidum is proposed to follow the general pathway of bisbenzylisoquinoline alkaloid formation, involving the oxidative coupling of two monomeric benzylisoquinoline units derived from L-tyrosine. While the putative pathway provides a strong framework for investigation, further research is necessary for its complete elucidation.

Future research should focus on:

-

Confirmation of Intermediates: Utilizing isotopic labeling studies to definitively identify the monomeric precursors of this compound.

-

Enzyme Discovery and Characterization: Identifying and characterizing the specific cytochrome P450 enzymes responsible for the hydroxylation and oxidative coupling steps from Thalictrum foetidum. This would involve transcriptomic analysis and heterologous expression of candidate genes.

-

Quantitative Analysis: Determining the concentration of this compound and its precursors in different tissues and developmental stages of T. foetidum to understand the regulation of the pathway.

-

Metabolic Engineering: Once the biosynthetic genes are identified, they can be utilized in metabolic engineering approaches to produce this compound in microbial systems, offering a sustainable alternative to plant extraction.

The elucidation of the this compound biosynthetic pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also open up possibilities for the biotechnological production of this and other pharmacologically important alkaloids.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fetidine

Introduction

Fetidine is a naturally occurring bisbenzylisoquinoline alkaloid, a class of compounds known for their significant and diverse pharmacological activities.[1][2] Isolated from plant species such as Thalictrum foetidum, this compound and its chemical relatives have attracted attention within the scientific community for their potential therapeutic applications, including antihypertensive, anti-inflammatory, and anticancer effects.[1][3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its potential biological activities and associated signaling pathways, primarily aimed at researchers, scientists, and professionals in drug development.

Chemical Identity

| Property | Value |

| IUPAC Name | (6aS)-9-[6-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2,3-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |

| Chemical Formula | C₄₀H₄₆N₂O₈ |

| CAS Number | 7072-86-8 |

| Molecular Weight | 682.8 g/mol |

| Canonical SMILES | CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC4=C(C=C(C=C4)OC)OC5=C(C=C(C=C5)O)C6CCN(C6)C)OC)OC)OC |

| Structure |

|

Physical and Chemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, the following tables summarize its computed properties and expected characteristics based on its chemical class.

Computed Physical Properties

| Property | Value | Source |

| Molecular Weight | 682.8 g/mol | PubChem |

| XLogP3-AA | 6.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

| Exact Mass | 682.325416 g/mol | PubChem |

| Monoisotopic Mass | 682.325416 g/mol | PubChem |

| Topological Polar Surface Area | 91.3 Ų | PubChem |

| Heavy Atom Count | 50 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 1100 | PubChem |

Expected Experimental Properties

-

Melting Point: Data not available. Related bisbenzylisoquinoline alkaloids exhibit a wide range of melting points.

-

Solubility: Expected to have low aqueous solubility, a common characteristic of bisbenzylisoquinoline alkaloids.[1] It is likely more soluble in organic solvents such as methanol, ethanol, chloroform, and dimethyl sulfoxide (DMSO).

-

pKa: Specific pKa values for this compound have not been experimentally determined. As a molecule with tertiary amine functionalities, it is expected to have pKa values in the basic range. The pKa of alkaloids can be determined experimentally using methods like NMR spectroscopy or potentiometric titration.[5][6][7]

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and analysis of this compound are not extensively documented. However, established methods for the extraction and purification of bisbenzylisoquinoline alkaloids from Thalictrum species can be adapted.

Extraction of Total Alkaloids from Thalictrum foetidum

This protocol is a generalized procedure for the extraction of alkaloids from plant material.

Methodology:

-

Plant Material Preparation: The dried and powdered plant material of Thalictrum foetidum is subjected to extraction.

-

Extraction:

-

Method 1: Acidified Water Extraction: The plant material is macerated with an acidic aqueous solution (e.g., 0.1-1% hydrochloric acid or sulfuric acid) to convert the alkaloids into their more water-soluble salt forms.[8]

-

Method 2: Organic Solvent Extraction: The plant material is basified with a weak base (e.g., ammonia solution) to liberate the free alkaloids, followed by extraction with an organic solvent like chloroform or methanol.[9]

-

Method 3: Ultrasound-Assisted Extraction (UAE): To enhance extraction efficiency, the plant material suspended in a suitable solvent can be subjected to ultrasonication.[9]

-

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude alkaloid extract.

Purification of this compound

The crude alkaloid extract can be purified using chromatographic techniques to isolate this compound.

Methodology:

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel or alumina. A gradient elution system with solvents of increasing polarity (e.g., chloroform-methanol mixtures) is typically employed.[8]

-

High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC is the method of choice. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate buffer at a controlled pH).[10][11][12] The elution of this compound is monitored using a UV detector.

-

Crystallization: The purified fractions containing this compound are pooled, the solvent is evaporated, and the residue is crystallized from a suitable solvent or solvent mixture to obtain pure this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Bisbenzylisoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 3. Biological effects and mechanisms of fisetin in cancer: a promising anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fexofenadine inhibits TNF signaling through targeting to cytosolic phospholipase A2 and is therapeutic against inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NMR determination of pKa values of indoloquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. scielo.br [scielo.br]

- 10. Determination of bisbenzylisoquinoline alkaloids by high-performance liquid chromatography (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijcmas.com [ijcmas.com]

A Technical Guide to the Speculated Mechanisms of Action of Famotidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides an in-depth exploration of the established and speculated mechanisms of action of famotidine. While the query specified "fetidine," it is highly probable that this was a typographical error for "famotidine," a widely used histamine H2-receptor antagonist. This document will proceed under the assumption that the subject of inquiry is famotidine. Famotidine's primary and well-documented mechanism of action is the competitive antagonism of the histamine H2 receptor, leading to a reduction in gastric acid secretion[1][2][3][4]. More recently, particularly in the context of research surrounding COVID-19, a novel anti-inflammatory mechanism has been proposed, involving the activation of the inflammatory reflex via the vagus nerve[1][2][5]. This guide will delve into both the established and speculative pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Primary Mechanism of Action: Histamine H2-Receptor Antagonism

Famotidine is a potent and selective competitive antagonist of the histamine H2 receptor[1][2][3][4]. These receptors are primarily located on the basolateral membrane of gastric parietal cells[1][2]. The binding of famotidine to the H2 receptor inhibits the downstream signaling cascade that leads to gastric acid secretion.

Signaling Pathway

The activation of the H2 receptor by histamine initiates a Gs protein-coupled signaling cascade. This results in the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates proteins that promote the activity of the H+/K+ ATPase proton pump on the apical membrane of the parietal cell. This proton pump is the final step in the secretion of gastric acid into the stomach lumen. By blocking the initial step of histamine binding, famotidine effectively reduces the production of gastric acid[4].

Caption: Signaling pathway of H2-receptor antagonism by famotidine in gastric parietal cells.

Quantitative Data: Receptor Binding and Pharmacokinetics

The efficacy of famotidine is supported by its high binding affinity for the H2 receptor and its pharmacokinetic profile.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) | ~14 nM | Histamine H2 Receptor | |

| IC50 | 33 nM | Histamine H2 Receptor | |

| Bioavailability (Oral) | 40-45% | Human | [1][6][7] |

| Elimination Half-Life | 2.5-3.5 hours | Human | [1][7] |

| Time to Peak Plasma | 1-3 hours (oral) | Human | [6] |

| Protein Binding | 15-20% | Human | [1] |

| Route of Elimination | 65-70% Renal, 30-35% Metabolic | Human | [8] |

Speculative Mechanism of Action: Anti-Inflammatory Effects via the Vagus Nerve

Recent research has uncovered a potential anti-inflammatory role for famotidine that is independent of its H2-receptor antagonism. This speculative mechanism involves the activation of the cholinergic anti-inflammatory pathway, also known as the inflammatory reflex[1][2][5].

Proposed Signaling Pathway

This pathway is thought to be initiated by famotidine's action in the central nervous system, stimulating the vagus nerve. Efferent signals from the vagus nerve lead to the release of acetylcholine in peripheral tissues. Acetylcholine then binds to the α7 nicotinic acetylcholine receptor (α7nAChR) on cytokine-producing cells, such as macrophages. The activation of α7nAChR inhibits the production and release of pro-inflammatory cytokines, including TNF-α and IL-6, thereby attenuating the systemic inflammatory response, or "cytokine storm"[1][2][5].

Caption: Speculated anti-inflammatory mechanism of famotidine via the vagus nerve.

Experimental Protocols

The following are detailed methodologies for key experiments that have been instrumental in elucidating the mechanisms of action of famotidine.

Radioligand Binding Assay for H2 Receptor Affinity

-

Objective: To determine the binding affinity of famotidine for the histamine H2 receptor.

-

Materials:

-

Cell membranes expressing the human histamine H2 receptor.

-

[3H]-Tiotidine (radioligand).

-

Unlabeled tiotidine or famotidine.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare cell membranes from a source known to express H2 receptors.

-

In assay tubes, combine the cell membrane preparation with a fixed concentration of [3H]-Tiotidine.

-

For competition binding, add varying concentrations of unlabeled famotidine. For saturation binding, vary the concentration of [3H]-Tiotidine.

-

To determine non-specific binding, a separate set of tubes is prepared with an excess of unlabeled tiotidine.

-

Incubate the mixture at a controlled temperature (e.g., 4°C) to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and analyze the data to determine the Kd or Ki value for famotidine.

-

In Vivo Murine Model of LPS-Induced Cytokine Storm

-

Objective: To investigate the anti-inflammatory effects of famotidine in a model of systemic inflammation.

-

Materials:

-

Male C57BL/6 mice.

-

Lipopolysaccharide (LPS) from E. coli.

-

Famotidine solution.

-

Saline (vehicle control).

-

ELISA kits for TNF-α and IL-6.

-

-

Procedure:

-

Acclimatize mice to laboratory conditions.

-

Administer famotidine or saline vehicle to the mice via intraperitoneal (IP) or intracerebroventricular (ICV) injection.

-

After a predetermined time, induce a cytokine storm by administering a lethal or sub-lethal dose of LPS via IP injection.

-

Monitor the mice for survival and clinical signs of distress.

-

At specific time points post-LPS injection, collect blood samples via cardiac puncture.

-

Separate serum and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

-

In some experiments, spleens may be harvested and homogenized to measure local cytokine production.

-

Statistical analysis is performed to compare cytokine levels and survival rates between famotidine-treated and control groups.

-

Caption: Workflow for the in vivo LPS-induced cytokine storm experiment.

Conclusion

The mechanism of action of famotidine, while firmly established in the realm of gastric acid suppression, is the subject of ongoing and intriguing speculation regarding its anti-inflammatory properties. The primary mechanism, competitive antagonism of the histamine H2 receptor, is well-characterized and forms the basis of its clinical utility in acid-related gastrointestinal disorders. The more speculative pathway, involving the activation of the vagus nerve's inflammatory reflex, presents a novel, H2-receptor-independent mechanism that could have significant therapeutic implications. Further research is warranted to fully elucidate this pathway and its potential for clinical application in inflammatory conditions. This guide has provided a comprehensive overview of the current understanding of famotidine's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations to aid in the continued exploration of this multifaceted therapeutic agent.

References

- 1. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Famotidine Explained: Acid Control with a Broader Impact - Eureka Blog [eureka.patsnap.com]

- 5. northwell.edu [northwell.edu]

- 6. Clinical pharmacokinetics of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Single-dose pharmacokinetics and bioavailability of famotidine in man. Results of multicenter collaborative studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.hres.ca [pdf.hres.ca]

Spectroscopic Analysis of Famotidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Famotidine, a potent histamine H₂-receptor antagonist. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control, offering detailed experimental protocols and a consolidated presentation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data.

Chemical Structure of Famotidine

To facilitate the interpretation of the spectroscopic data, the chemical structure of Famotidine is presented below.

Caption: Chemical Structure of Famotidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Famotidine. Herein, we provide the ¹H and ¹³C NMR data obtained in deuterated dimethyl sulfoxide (DMSO-d₆).

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

A Bruker Avance III 400 MHz or 500 MHz NMR spectrometer was used for acquiring the spectra.[1]

Sample Preparation:

-

A sample of Famotidine was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) for ¹H and ¹³C NMR analysis.[2] For some experiments, deuterated water (D₂O) was also used as a solvent.[3]

-

Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

¹H NMR Spectroscopy Parameters:

-

The ¹H NMR spectra were recorded at a frequency of 400 MHz or 500 MHz.[1][3]

-

Standard pulse sequences were utilized for one-dimensional ¹H NMR acquisition.

¹³C NMR Spectroscopy Parameters:

-

The ¹³C NMR spectra were recorded at a frequency of 100 MHz or 125.77 MHz.[1][3]

-

Proton-decoupled spectra were acquired to simplify the carbon signals.

¹H NMR Spectral Data of Famotidine in DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.15 | s | 1H | Thiazole-H |

| 6.85 | br s | 2H | -NH₂ (Guanidine) |

| 6.50 | br s | 2H | -SO₂NH₂ |

| 3.60 | s | 2H | -S-CH₂-Thiazole |

| 3.30 | t | 2H | -CH₂-N- |

| 2.65 | t | 2H | -S-CH₂- |

¹³C NMR Spectral Data of Famotidine in DMSO-d₆

| Chemical Shift (ppm) | Assignment |

| 168.5 | C=N (Guanidine) |

| 158.0 | Thiazole C-2 |

| 149.5 | Thiazole C-4 |

| 110.0 | Thiazole C-5 |

| 45.0 | -CH₂-N- |

| 30.0 | -S-CH₂-Thiazole |

| 28.5 | -S-CH₂- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Famotidine, which is crucial for its identification and quantification in various matrices.

Experimental Protocol: LC-MS/MS

Instrumentation:

-

A liquid chromatography system coupled with a tandem mass spectrometer (e.g., Agilent Gemini-NX C₁₈ column with a triple quadrupole mass spectrometer) was employed.[4]

Sample Preparation:

-

For analysis in biological matrices, a protein precipitation method using methanol is typically employed for sample preparation.[4][5]

Liquid Chromatography Conditions:

-

Column: Venusil XBP Phenyl column (100 mm × 2.1 mm, 5 μm) or equivalent.[5]

-

Mobile Phase: A gradient elution is often used with a mixture of methanol and water containing 0.1% formic acid.[4] An isocratic mobile phase of 0.1% aqueous formic acid and methanol (60:40, v/v) has also been reported.[5]

-

Flow Rate: A typical flow rate is 0.4 mL/min.[4]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is commonly used.[6]

-

Scan Type: Multiple Reaction Monitoring (MRM) is utilized for quantitative analysis, monitoring specific precursor-to-product ion transitions.[5]

-

Key Transitions: The monitored transition for Famotidine is typically m/z 338.1 → 189.1.[4] Other product ions, such as m/z 259, have also been observed.[7] In negative ion mode, the [M-H]⁻ ion at m/z 336 is observed.[8]

Mass Spectral Data of Famotidine

| Ion | m/z |

| [M+H]⁺ (Precursor Ion) | 338.1 |

| Product Ion 1 | 189.1 |

| Product Ion 2 | 259 |

| [M-H]⁻ | 336 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in the Famotidine molecule.

Experimental Protocol: FT-IR Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectra.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the Famotidine sample is intimately mixed and ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[9]

-

The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.

Data Acquisition:

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

IR Spectral Data of Famotidine

| Wavenumber (cm⁻¹) | Assignment |

| 3399 | N-H stretching (amino group)[10] |

| 3349 | N-H stretching (amides)[11] |

| 3104 | Aromatic C-H stretching[11] |

| 2935 | C-H stretching (aliphatic)[10] |

| 1635 | C=N stretching (guanidine) |

| 1597 | N-H bending (amines)[11] |

| 1530 | Aromatic ring stretching[11] |

| 1331 | Asymmetric SO₂ stretching[3] |

| 1146 | Symmetric SO₂ stretching[3] |

Experimental Workflows

The general workflows for the spectroscopic analysis of Famotidine are outlined below.

Caption: General workflows for NMR, LC-MS/MS, and FT-IR analysis.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel LC-MS/MS Method for Quantification of Famotidine and Metoprolol and Application to Pharmacokinetic Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study [jms.fudan.edu.cn]

- 6. benchchem.com [benchchem.com]

- 7. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. shimadzu.com [shimadzu.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Isolation and Purification of Fetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Fetidine, a bisbenzylisoquinoline alkaloid, from plant sources, primarily of the Thalictrum genus. This document outlines a generalized protocol based on established alkaloid extraction techniques, presents a framework for quantitative data reporting, and includes detailed experimental procedures and workflow visualizations to support research and development in natural product chemistry and drug discovery.

Introduction

This compound is a bisbenzylisoquinoline alkaloid that has been identified in plant species such as Thalictrum foetidum.[1] Alkaloids of this class are known for their diverse and potent biological activities, making them of significant interest to the pharmaceutical industry. The effective isolation and purification of this compound are critical preliminary steps for its pharmacological evaluation and potential development as a therapeutic agent. This guide synthesizes information on common alkaloid extraction and purification procedures applicable to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters relevant to the isolation and purification of this compound. It is important to note that specific yield and purity data for this compound are not widely reported in publicly available literature. The values presented here are illustrative and should be determined empirically for each specific extraction and purification run.

| Parameter | Value | Unit | Method of Analysis |

| Extraction Yield | |||

| Crude Alkaloid Extract | [To be determined] | % (w/w) of dry plant material | Gravimetric |

| This compound in Crude Extract | [To be determined] | % (w/w) | HPLC, LC-MS |

| Purification | |||

| Purity of this compound after Column Chromatography | [To be determined] | % | HPLC, NMR |

| Final Purity of this compound | > 95 | % | HPLC, NMR, LC-MS |

| Physicochemical Properties | |||

| Molecular Formula | C₄₀H₄₆N₂O₈ | - | Mass Spectrometry |

| Molecular Weight | 682.8 | g/mol | Mass Spectrometry |

Experimental Protocols

The following protocols describe a general yet detailed procedure for the isolation and purification of this compound from dried and powdered plant material of Thalictrum species.

Extraction of Total Alkaloids

This procedure focuses on the initial extraction of the total alkaloid content from the plant matrix.

Materials:

-

Dried and powdered Thalictrum plant material (roots and rhizomes are often rich in alkaloids)

-

Methanol or Ethanol (95%)

-

Hydrochloric Acid (HCl), 2% aqueous solution

-

Ammonia solution (NH₄OH), 25%

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Large glass percolator or extraction vessel

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

pH meter or pH indicator strips

Procedure:

-

Moisten the powdered plant material (e.g., 1 kg) with a small amount of the extraction solvent (Methanol or Ethanol).

-

Pack the moistened plant material into a large percolator.

-

Macerate the plant material with the extraction solvent for 24-48 hours at room temperature.

-

Begin percolation, collecting the solvent extract. Continue adding fresh solvent until the percolate is nearly colorless and gives a negative test for alkaloids (e.g., with Dragendorff's reagent).

-

Combine all the solvent extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Dissolve the crude extract in a 2% aqueous HCl solution.

-

Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic compounds.

-

Adjust the pH of the clear acidic filtrate to approximately 9-10 with a 25% ammonia solution to precipitate the crude alkaloids.

-

Extract the precipitated alkaloids with dichloromethane or chloroform. Repeat the extraction several times to ensure complete transfer of the alkaloids into the organic phase.

-

Combine the organic extracts and wash with distilled water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

Purification of this compound by Column Chromatography

This step aims to separate this compound from the mixture of other alkaloids present in the crude extract.

Materials:

-

Crude total alkaloid extract

-

Silica gel (for column chromatography, 70-230 mesh)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of Chloroform-Methanol)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm and 366 nm)

-

Collection tubes or flasks

-

Rotary evaporator

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., pure chloroform).

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve a known amount of the crude alkaloid extract in a minimal volume of the initial mobile phase.

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it.

-

Carefully load the dried extract-silica gel mixture onto the top of the packed column.

-

Begin elution with the initial mobile phase.

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol to the chloroform (e.g., 99:1, 98:2, 95:5, etc.).

-

Collect fractions of the eluate in separate tubes.

-

Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.

-

Combine the fractions that contain this compound (identified by comparison with a standard, if available, or by further analytical methods).

-

Evaporate the solvent from the combined fractions to obtain purified this compound.

-

Further purification can be achieved by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) if necessary.

Visualizations

The following diagrams illustrate the workflow for the isolation and purification of this compound.

Caption: Workflow for the isolation and purification of this compound.

Caption: Acid-base partitioning for crude alkaloid extraction.

Conclusion

The isolation and purification of this compound from Thalictrum species can be effectively achieved through a multi-step process involving solvent extraction, acid-base partitioning, and chromatographic separation. The protocols provided in this guide offer a robust framework for researchers to develop and optimize their own procedures for obtaining high-purity this compound for further scientific investigation. The successful implementation of these methods will facilitate the exploration of the therapeutic potential of this promising natural product.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fetidine, a bisbenzylisoquinoline alkaloid identified in Thalictrum foetidum, represents a class of natural products with significant therapeutic potential. However, detailed pharmacological data and mechanistic studies on this compound are currently limited in publicly available literature. This technical guide provides a comprehensive review of this compound's known characteristics and expands its scope to include a detailed analysis of structurally and pharmacologically related bisbenzylisoquinoline alkaloids. By examining these related compounds, for which a more extensive body of research exists, we can infer potential mechanisms of action and therapeutic applications for this compound and its analogues. This review focuses on quantitative biological data, detailed experimental protocols, and the visualization of key cellular pathways to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Physicochemical Properties of this compound

This compound is characterized by its complex bisbenzylisoquinoline structure. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C40H46N2O8 | PubChem |

| Molecular Weight | 682.8 g/mol | PubChem |

| IUPAC Name | (6aS)-9-[6-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2,3-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | PubChem |

| CAS Number | 7072-86-8 | PubChem |

Biological Activities of Related Bisbenzylisoquinoline Alkaloids

Due to the limited specific data on this compound, this section focuses on the well-documented biological activities of related bisbenzylisoquinoline alkaloids, including berbamine, tetrandrine, and fangchinoline. These compounds have been extensively studied and exhibit a broad range of pharmacological effects.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of bisbenzylisoquinoline alkaloids. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of Berbamine, Tetrandrine, and Related Alkaloids against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Berbamine | KM3 | Multiple Myeloma | Dose- and time-dependent inhibition | [1] |

| Tetrandrine Derivative (5d) | HepG2 | Liver Cancer | Increased 29.2-fold vs. sunitinib | [2] |

| Tetrandrine Derivative (5d) | MCF-7 | Breast Cancer | Increased 7.37-fold vs. sunitinib | [2] |

| Thalfoliolosumine A | U937 | Leukemia | 7.50 | [3] |

| Thalfoliolosumine B | U937 | Leukemia | 6.97 | [3] |

| Compound 7 (from T. foliolosum) | HL-60 | Leukemia | 0.93 | [3] |

| Compound 10 (from T. foliolosum) | HL-60 | Leukemia | 1.69 | [3] |

| Thalictrum Alkaloids | Various Lung Cancer Cell Lines | Lung Cancer | < 20 | [4] |

Anti-inflammatory Activity

Several bisbenzylisoquinoline alkaloids exhibit potent anti-inflammatory effects by modulating key inflammatory pathways.

Table 2: Anti-inflammatory Activity of Bisbenzylisoquinoline Alkaloids

| Compound | Model | Effect | Mechanism | Reference |

| Fangchinoline | THP-1 cells | Inhibited IL-1β release (IC50 = 3.7 µM for derivative 6) | Targets NLRP3 protein, blocks ASC pyroptosome formation | [5] |

| Liensinine, Neferine, Isoliensinine | Microglial cells | Suppressed NO and cytokine (TNF-α, IL-1β, IL-6) release | Direct NO-scavenging activity, reduced iNOS expression | [6] |

Antimicrobial and Antiviral Activity

Bisbenzylisoquinoline alkaloids have also been investigated for their activity against various pathogens.

Table 3: Antimicrobial and Antiviral Activity of Bisbenzylisoquinoline Alkaloids

| Compound | Organism/Virus | Activity | Reference |

| Thaliadanine | Mycobacterium smegmatis | Antimicrobial activity | [7] |

| Thalrugosaminine, Thalicarpine, etc. | Mycobacterium smegmatis | Antimicrobial activity | [8] |

| Fangchinoline | Candida albicans | Antifungal, inhibits biofilm formation | [9] |

| Berbamine | SARS-CoV-2 | Prevents viral acquisition in intestinal cells | [10] |

Other Pharmacological Activities

This class of compounds also demonstrates a range of other potentially therapeutic effects.

Table 4: Other Pharmacological Activities of Bisbenzylisoquinoline Alkaloids

| Compound | Activity | Model | Reference |

| Tetrandrine | Calcium Channel Blocker | Vascular smooth muscle cells | [11] |

| Obamegine, Thalrugosine, etc. | Hypotensive | Normotensive dogs | [12] |

| Thalphenine, Thalidasine, etc. | Hypotensive | Rabbits | [8] |

Mechanisms of Action and Signaling Pathways

The diverse pharmacological activities of bisbenzylisoquinoline alkaloids stem from their ability to modulate multiple cellular signaling pathways.

Inhibition of NF-κB Signaling by Berbamine

Berbamine has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival, in human myeloma cells.[1][13] This inhibition leads to the downregulation of downstream targets involved in cell proliferation and apoptosis.

Inhibition of EGFR/PI3K/AKT Signaling by Fangchinoline

Fangchinoline has demonstrated antitumor activity in colon adenocarcinoma by suppressing the EGFR/PI3K/AKT signaling pathway.[14] This pathway is crucial for cell proliferation, survival, and angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on related bisbenzylisoquinoline alkaloids.

Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HL-60, PC-3, MCF-7)

-

Culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well plates

-

Test compound (e.g., berbamine, tetrandrine) dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.

Apoptosis Analysis by Flow Cytometry

Objective: To quantify the induction of apoptosis by a compound.

Materials:

-

Cancer cells treated with the test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding buffer

-

Propidium iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of the test compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion and Future Directions

While specific research on this compound is in its nascent stages, the extensive studies on related bisbenzylisoquinoline alkaloids such as berbamine, tetrandrine, and fangchinoline provide a strong foundation for understanding its potential pharmacological profile. The data presented in this guide highlight the potent anticancer, anti-inflammatory, and antimicrobial activities of this class of compounds, mediated through the modulation of critical cellular signaling pathways.

Future research should focus on the isolation and pharmacological characterization of this compound to determine its specific biological activities and mechanisms of action. Comparative studies with its more extensively studied analogues will be crucial in elucidating its therapeutic potential. Furthermore, medicinal chemistry efforts to synthesize this compound analogues could lead to the development of novel drug candidates with improved efficacy and safety profiles. The detailed protocols and pathway analyses provided herein serve as a valuable starting point for such investigations.

References

- 1. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological activities of tetrandrine and fangchinoline derivatives as antitumer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two new benzylisoquinoline alkaloids from Thalictrum foliolosum and their antioxidant and in vitro antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome [mdpi.com]

- 6. Inhibitory effects of three bisbenzylisoquinoline alkaloids on lipopolysaccharide-induced microglial activation - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01882G [pubs.rsc.org]

- 7. Alkaloids of Thalictrum XXVII. New hypotensive aporphine-benzylisoquinoline derived dimeric alkaloids from Thalictrum minus race B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alkaloids of Thalictrum. XXII. Isolation of alkaloids with hypotensive and antimicrobial activity from Thalictrum revolutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fangchinoline inhibits growth and biofilm of Candida albicans by inducing ROS overproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alkaloids of Thalictrum. XV. Isolation and identification of the hypotensive alkaloids of the root of Thalictrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Berbamine, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fangchinoline exerts antitumour activity by suppressing the EGFRP...: Ingenta Connect [ingentaconnect.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Fetidine from Thalictrum foetidum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalictrum foetidum, a perennial herb belonging to the Ranunculaceae family, is a rich source of various isoquinoline alkaloids, including the bisbenzylisoquinoline alkaloid Fetidine.[1] this compound has garnered scientific interest due to its potential pharmacological activities, notably its hypotensive effects.[2] This document provides a detailed protocol for the extraction, isolation, and quantification of this compound from the roots of Thalictrum foetidum, compiled from established methodologies for the extraction of alkaloids from Thalictrum species. Additionally, it outlines potential analytical techniques for quantification and discusses the known biological activities of related compounds, offering insights into this compound's mechanism of action.

Data Presentation

| Alkaloid | Plant Part | Concentration (mg/g of dry plant material) | Reference |

| Magnoflorine | Root | 0.021 | [1] |

| Berberine | Root | 0.308 | [1] |

| Berberine | Herb | ~ 0.001 | [1] |

Experimental Protocols

The following protocols are adapted from general methods for the extraction and purification of bisbenzylisoquinoline alkaloids from Thalictrum species.

Protocol 1: Acid-Base Extraction of Total Alkaloids from Thalictrum foetidum

This protocol describes a classic acid-base extraction method to obtain a crude mixture of total alkaloids.

1. Plant Material Preparation:

- Air-dry the roots of Thalictrum foetidum at room temperature in a well-ventilated area until a constant weight is achieved.

- Grind the dried roots into a fine powder using a mechanical grinder.

2. Acidic Extraction:

- Macerate the powdered root material (100 g) with 0.5% hydrochloric acid (1 L) for 24 hours at room temperature with occasional stirring.

- Filter the mixture through cheesecloth and then filter paper to separate the acidic extract.

- Repeat the extraction process two more times with fresh acidic solution to ensure exhaustive extraction.

- Combine the acidic extracts.

3. Basification and Solvent Extraction:

- Make the combined acidic extract alkaline (pH 9-10) by the slow addition of concentrated ammonium hydroxide solution.

- Perform a liquid-liquid extraction of the basified aqueous solution with chloroform (3 x 500 mL) in a separatory funnel.

- Combine the chloroform extracts and wash them with distilled water (2 x 200 mL) to remove residual impurities.

- Dry the chloroform extract over anhydrous sodium sulfate.

4. Concentration:

- Evaporate the dried chloroform extract to dryness under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.

Protocol 2: Chromatographic Separation and Purification of this compound

This protocol outlines the separation of the crude alkaloid mixture to isolate this compound using column chromatography.

1. Column Preparation:

- Pack a glass column (e.g., 50 cm length, 4 cm diameter) with silica gel (60-120 mesh) suspended in chloroform.

2. Sample Loading:

- Dissolve the crude total alkaloid extract in a minimal amount of chloroform.

- Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

- Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

3. Elution:

- Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 1%, 2%, 5%, 10% methanol in chloroform).

- Collect fractions of the eluate (e.g., 20 mL each).

4. Fraction Analysis:

- Monitor the collected fractions using thin-layer chromatography (TLC) on silica gel plates with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light or with Dragendorff's reagent.

- Combine the fractions containing the compound with the expected Rf value for this compound.

5. Recrystallization:

- Evaporate the solvent from the combined fractions to obtain the isolated compound.

- Purify the isolated this compound further by recrystallization from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or chloroform-methanol) to obtain pure crystals.

Protocol 3: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC method for the quantification of alkaloids, which can be adapted for this compound.

1. Standard Preparation:

- Prepare a stock solution of purified this compound standard of known concentration in methanol.

- Prepare a series of calibration standards by diluting the stock solution to different concentrations.

2. Sample Preparation:

- Accurately weigh a sample of the crude extract or purified fraction.

- Dissolve the sample in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter.

3. HPLC Conditions (starting point for optimization):

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or an appropriate buffer).

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

- Injection Volume: 20 µL.

4. Quantification:

- Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

- Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Postulated Signaling Pathway for Hypotensive Effect

Caption: Postulated mechanism of this compound's hypotensive action.

References

- 1. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

High-performance liquid chromatography (HPLC) method for Fetidine analysis

Application Note and Protocol for the HPLC Analysis of Fexofenadine

Note on "Fetidine": The initial request specified the analysis of "this compound." However, a comprehensive search of scientific literature revealed a scarcity of HPLC methods specifically for "this compound," a bisbenzylisoquinoline alkaloid.[1] In contrast, numerous detailed HPLC methods are available for "Fexofenadine," a widely used antihistamine. It is highly probable that "Fexofenadine" was the intended analyte. This document provides a detailed application note and protocol for the analysis of Fexofenadine by High-Performance Liquid Chromatography (HPLC).

Introduction

Fexofenadine is a second-generation antihistamine medication used to treat allergy symptoms such as hay fever and urticaria. It is the active metabolite of terfenadine. Accurate and reliable analytical methods are crucial for the quality control of Fexofenadine in pharmaceutical formulations and for its determination in biological matrices. This application note describes a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Fexofenadine.

Principle

The method utilizes RP-HPLC with UV detection to separate and quantify Fexofenadine. The separation is achieved on a C18 stationary phase with a suitable mobile phase. The concentration of Fexofenadine in the sample is determined by comparing the peak area of the analyte to that of a standard of known concentration.

Data Presentation

Table 1: Chromatographic Conditions for Fexofenadine Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Phenomenex C18 (250mm x 4.6mm, 5.0 µm)[2] | Agilent Extend C18[3] | Inertsil ODS-3V |

| Mobile Phase | 5mM Sodium Acetate Buffer: Acetonitrile (50:50 v/v), pH 9.4[2] | Acetonitrile: 20 mM KH2PO4 (pH 7.5) (35:65 v/v)[3] | 100% Methanol |

| Flow Rate | 1.0 mL/min[2] | 1.2 mL/min[3] | 1.0 mL/min |

| Detection Wavelength | 254 nm[2] | 220 nm[3] | 245 nm |

| Injection Volume | 20 µL[2] | 20 µL[3] | Not Specified |

| Column Temperature | 35°C[2] | Not Specified | Not Specified |

| Retention Time | ~3.3 min[2] | 3.5 min[3] | 3.7 min |

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value (Example from Literature) |

| Theoretical Plates (N) | > 2000[4] | 4900 ± 20[2] |

| Tailing Factor (T) | ≤ 2.0[4] | 1.030 ± 0.01[2] |

| Capacity Factor (k') | > 2.0[4] | 10.20[3] |

| Repeatability (%RSD of peak areas) | < 2% | < 1%[5] |

Table 3: Method Validation Summary

| Parameter | Range/Value |

| Linearity Range | 10-60 µg/mL[3][6] |

| Correlation Coefficient (r²) | > 0.999[2][3] |

| Limit of Detection (LOD) | 1.50 µg/mL[3] |

| Limit of Quantification (LOQ) | 4.50 µg/mL[3] |

| Accuracy (% Recovery) | 99.45% to 100.52%[3] |

| Precision (%RSD) | < 2%[5] |

Experimental Protocols

Reagents and Materials

-

Fexofenadine Hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

-

Sodium acetate (Analytical grade)

-

Acetic acid (Analytical grade)

-

Ultrapure water

-

Fexofenadine tablets (for sample analysis)

Equipment

-

HPLC system with a UV-Vis detector[3]

-

C18 analytical column (e.g., Phenomenex C18, 250mm x 4.6mm, 5.0 µm)[2]

-

Sonicator

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Preparation of Mobile Phase (Example based on Condition 1)

-

Buffer Preparation: Prepare a 5mM sodium acetate solution by dissolving the appropriate amount of sodium acetate in ultrapure water.

-

pH Adjustment: Adjust the pH of the buffer solution to 9.4 with acetic acid.[2]

-

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 (v/v) ratio.[2]

-

Degassing: Degas the mobile phase using sonication or vacuum filtration.

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 500 µg/mL): Accurately weigh about 50 mg of Fexofenadine HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 10, 20, 30, 40, 50, 60 µg/mL).[3]

Preparation of Sample Solutions (from Tablets)

-

Weighing and Crushing: Weigh and finely powder 20 Fexofenadine tablets.[2]

-

Extraction: Transfer a portion of the powder equivalent to 50 mg of Fexofenadine HCl into a 100 mL volumetric flask.[2][3] Add approximately 70 mL of the mobile phase and sonicate for 10-15 minutes to ensure complete dissolution.[2][3]

-

Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.[2]

-

Filtration: Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[2]

Chromatographic Analysis

-